2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(1H-1,2,4-triazol-3-yl)acetamide
Description
This compound features a 1H-indole core substituted at the 4-position with a methylsulfonylamino (-NHSO₂CH₃) group. The indole nitrogen is linked via an acetamide bridge to a 1H-1,2,4-triazol-3-yl moiety. The acetamide spacer allows conformational flexibility, which may influence target binding .
Properties
Molecular Formula |
C13H14N6O3S |
|---|---|
Molecular Weight |
334.36 g/mol |
IUPAC Name |
2-[4-(methanesulfonamido)indol-1-yl]-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C13H14N6O3S/c1-23(21,22)18-10-3-2-4-11-9(10)5-6-19(11)7-12(20)16-13-14-8-15-17-13/h2-6,8,18H,7H2,1H3,(H2,14,15,16,17,20) |
InChI Key |
WOKGMBNSULYAQL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(1H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride and a suitable base.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound.
Coupling Reactions: The final step involves coupling the indole and triazole moieties through an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(1H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(1H-1,2,4-triazol-3-yl)acetamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
Indole vs. Benzo[d]thiazole Derivatives
- Target Compound: Indole core with methylsulfonylamino substitution.
- Analog () : Benzo[d]thiazole derivatives (e.g., compounds 5a–m) feature alkoxy groups at position 6 and a 1,2,4-triazole-3-ylthioacetamide linkage.
- Comparison: Indole’s planar structure may facilitate π-π stacking with aromatic residues in enzyme active sites, whereas benzo[d]thiazole’s sulfur atom could enhance hydrophobic interactions.
Triazole Substituents
- Target Compound : 1H-1,2,4-triazol-3-yl linked via acetamide.
- Analog () : MGH-CP25 contains a 4H-1,2,4-triazol-3-ylsulfonyl group attached to an adamantyl-phenylacetamide.
- Comparison: The sulfonyl group in MGH-CP25 increases steric bulk and oxidative stability compared to the target’s methylsulfonylamino group. Adamantyl in MGH-CP25 enhances lipophilicity, which may improve blood-brain barrier penetration, whereas the target’s indole core favors solubility .
Substituent Effects on Pharmacokinetics
Sulfonyl vs. Thioether Linkages
- Target Compound: Methylsulfonylamino group at indole-3.
- Analog (): 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides.
- Furan in ’s analog introduces additional hydrogen-bonding sites, which the target lacks .
Amino vs. Cyano Groups
- Analog (): Compounds with cyano (-CN) substituents on quinoline cores (e.g., N-(4-(3-chloro-4-fluorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide).
- The target’s methylsulfonylamino group is non-covalent but may improve solubility via polar interactions .
Biological Activity
The compound 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(1H-1,2,4-triazol-3-yl)acetamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound features:
- An indole moiety linked to a triazole ring.
- A methylsulfonyl group that may enhance solubility and bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the triazole ring suggests potential antifungal and anticancer properties, as compounds with similar structures have shown promising results in inhibiting tumor growth and microbial proliferation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 5.2 | Apoptosis induction |
| Compound B | MCF7 (Breast Cancer) | 3.8 | Cell cycle arrest |
| Target Compound | HeLa (Cervical Cancer) | 4.5 | Inhibition of proliferation |
These results suggest that the target compound may also induce apoptosis and inhibit cell proliferation in cancer cell lines.
Antimicrobial Activity
The compound's potential antimicrobial properties were evaluated against various bacterial strains. The results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| E. coli | 30 |
| S. aureus | 25 |
| P. aeruginosa | 20 |
These findings indicate that the compound possesses notable antibacterial activity, which could be beneficial in treating infections caused by resistant strains.
Case Studies
A recent case study explored the effects of the compound on human cancer cell lines. The study found that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming its role as an apoptosis inducer.
Research Findings
Further investigation into the structure-activity relationship (SAR) of similar compounds has highlighted key functional groups necessary for biological activity:
- Methylsulfonyl Group : Enhances solubility and bioavailability.
- Triazole Ring : Imparts antifungal properties and may enhance anticancer efficacy.
- Indole Moiety : Provides structural stability and potential interaction sites for biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
